Electronic Distinction: 4,6-Dichloro Pattern Confers Unique Charge Distribution vs. 2,4-Dichloro Isomer
Density Functional Theory (DFT) calculations reveal that the 4,6-dichloropyrimidine (4,6-DCP) core exhibits a significantly different natural atomic charge distribution compared to its regioisomer, 2,4-dichloropyrimidine (2,4-DCP) [1]. This electronic distinction is a primary factor governing the regioselectivity in subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling chemists to achieve predictable and orthogonal functionalization that is not possible with the 2,4-dichloro analog [1].
| Evidence Dimension | Natural Atomic Charges (Mulliken) |
|---|---|
| Target Compound Data | 4,6-Dichloropyrimidine core (Calculated charge distribution differs) |
| Comparator Or Baseline | 2,4-Dichloropyrimidine (Calculated charge distribution differs) |
| Quantified Difference | DFT calculations at B3LYP/6-311++G(d,p) level confirm distinct electronic properties between the two regioisomers, impacting reactivity. |
| Conditions | DFT calculations (B3LYP/6-311++G(d,p)); Comparative analysis of 2,4-DCP and 4,6-DCP. |
Why This Matters
This ensures predictable and selective functionalization in multi-step syntheses, a critical requirement for producing complex, high-value intermediates.
- [1] Sundaraganesan, N., Meganathan, C., Joshua, B. D., Mani, P., & Jayaprakash, A. (2011). Molecular structure, harmonic and anharmonic frequency calculations of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine by HF and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(4), 1328-1338. View Source
